N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
Properties
CAS No. |
1207045-92-8 |
|---|---|
Molecular Formula |
C23H19ClN6O2S |
Molecular Weight |
478.96 |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19ClN6O2S/c1-14-3-6-16(11-18(14)24)25-21(31)13-33-23-27-26-22-20-12-19(28-30(20)10-9-29(22)23)15-4-7-17(32-2)8-5-15/h3-12H,13H2,1-2H3,(H,25,31) |
InChI Key |
HQUUHFAHBOJNSK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and structural features:
- Chemical Formula : C₁₈H₁₈ClN₅O₂S
- Molecular Weight : 385.89 g/mol
- CAS Number : 1021228-74-9
The structure consists of a chlorinated aromatic ring, a methoxy-substituted phenyl group, and a pyrazolo-triazole moiety linked through a thioacetamide functional group.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
1. Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : GI50 values were reported as low as 3.79 µM.
- NCI-H460 (lung cancer) : Compounds demonstrated IC50 values ranging from 0.30 nM to 42.30 µM depending on the specific derivative and its mechanism of action .
The compound's mechanism appears to involve inhibition of critical kinases involved in cell proliferation and survival pathways.
2. Inhibition of Key Enzymes
The compound is also noted for its ability to inhibit various enzymes that play crucial roles in cancer progression:
- Aurora-A Kinase : Inhibition was observed with IC50 values as low as 0.067 µM, indicating potent activity against this target .
- CDK2 : Another significant target where the compound demonstrated promising inhibitory activity with IC50 values around 25 nM .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of the compound:
Case Study 1: MCF7 Cell Line Analysis
In a controlled study involving the MCF7 cell line, the compound was tested for its cytotoxic effects. The results indicated:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 3.79 | Apoptosis induction via mitochondrial pathway |
Case Study 2: NCI-H460 Cell Line Assessment
Further studies on the NCI-H460 cell line revealed:
| Compound | IC50 (µM) | Observed Effect |
|---|---|---|
| This compound | 0.30 | Inhibition of VEGF-induced proliferation |
Mechanistic Insights
The biological activity of this compound is underpinned by its structural properties that enable it to interact with specific biological targets effectively. The presence of the pyrazolo and triazole rings contributes to its ability to bind to kinase active sites and disrupt normal cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities (heterocyclic cores, aryl substituents, or thioacetamide linkers) and are compared below:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Thioacetamide linkers (target, ) enhance binding flexibility and sulfur-mediated covalent interactions, unlike propanamide () or amine () linkers.
Substituent Effects :
- Halogens (Cl, F) : Increase lipophilicity and resistance to oxidative metabolism. The target compound’s 3-Cl-4-MePh group may improve tissue penetration compared to 4-ClPh () or 3-Cl-4-FPh ().
- Methoxy vs. Trifluoromethyl : The 4-OMePh in the target compound offers metabolic stability via electron donation, whereas CF3 in provides steric bulk and electronegativity for target selectivity.
Pyrazolo-pyrazine derivatives (, target) are less studied but share structural motifs with kinase inhibitors (e.g., ), suggesting possible enzyme-targeted applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
